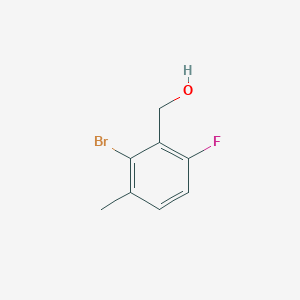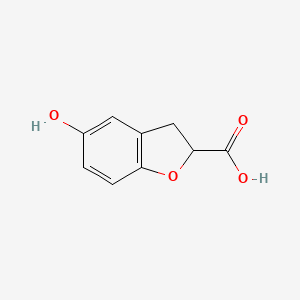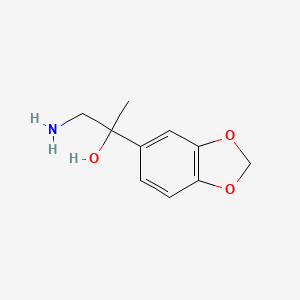
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol
Overview
Description
“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a chemical compound. It is a metabolite of MDMA . It is an entactogen, a synthetic amphetamine derivative with stimulant and hallucinogenic properties .
Molecular Structure Analysis
The molecular formula of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is C10H13NO3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” are not fully detailed in the available resources. The molecular formula is C10H13NO3 , and the average mass is 180.201 Da .Scientific Research Applications
1. Anticancer Evaluation
- Application Summary: This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties. These have been evaluated for their anticancer activity against various cancer cell lines .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . Further mechanistic studies were conducted to understand the effect of these compounds on cancer cells .
- Results: The study identified 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . It was found that compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
2. Antifungal Agent
- Application Summary: (2 E )-2- [1- (1,3-Benzodioxol-5-yl)-3- (1 H -imidazol-1-yl)propylidene]- N - (2-chlorophenyl)hydrazinecarboxamide, a compound synthesized from “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol”, has been evaluated as a new antifungal agent .
- Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The molecular structure of the compound was determined using single crystal X-ray analysis . Density functional theory computations were used to explore the electronic characteristics of the molecule .
- Results: The in vitro antifungal potential of the target compound was examined against four different fungal strains .
3. Food Safety and Quality
- Application Summary: A compound synthesized from “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” has been evaluated for its use in food safety and quality .
- Methods of Application: The compound was synthesized and characterized using various spectroscopic tools . The molecular structure of the compound was determined using single crystal X-ray analysis . Density functional theory computations were used to explore the electronic characteristics of the molecule .
- Results: The compound was found to have a savory aroma and was practically insoluble or insoluble .
4. Designer Drug
- Application Summary: Eutylone is a designer drug of the phenethylamine class. Eutylone is a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones such as to 3,4- methylenedioxymethamphetamine (MDMA), methylone, and pentylone .
- Methods of Application: The compound was synthesized and characterized using various spectroscopic tools .
- Results: The compound was found to have similar effects to other amphetamines and cathinones .
5. Benzoxazole Synthesis
- Application Summary: This compound has been used in the synthesis of benzoxazoles, which are important heteroarenes in synthetic organic chemistry, medicinal chemistry, and industrial areas .
- Methods of Application: The compound was used as a precursor in the synthesis of benzoxazoles. Various synthetic methodologies were employed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
- Results: The synthesized benzoxazole derivatives exhibited a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
6. Electrochemical Synthesis
- Application Summary: A compound related to “1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” has been used in the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .
- Methods of Application: The compound was used in an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
- Results: 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios .
Safety And Hazards
“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a controlled substance due to its hallucinogenic properties . It is a metabolite of MDMA, which can have harmful effects such as tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
properties
IUPAC Name |
1-amino-2-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(12,5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBKPUNZVAPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



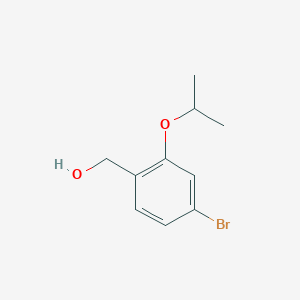
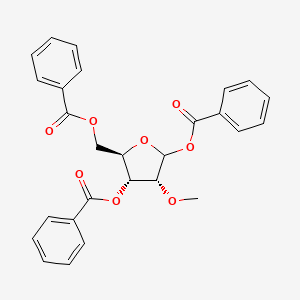
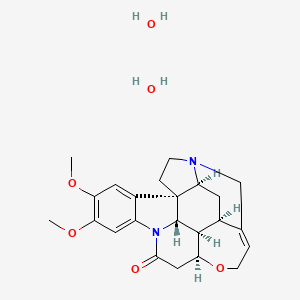
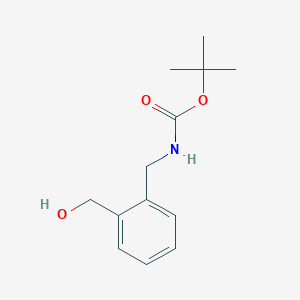
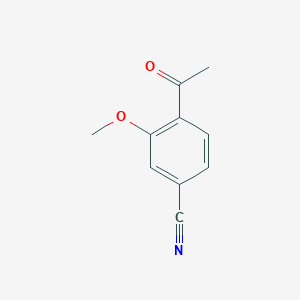
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
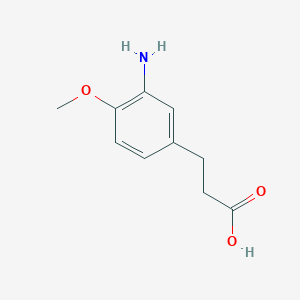
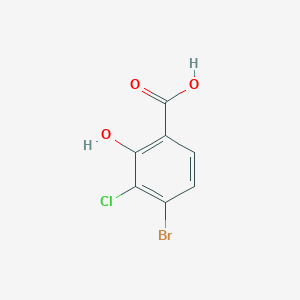
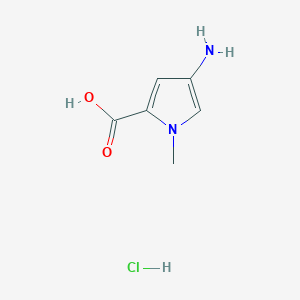
![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
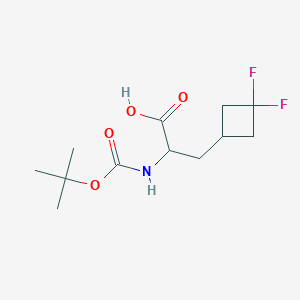
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)
